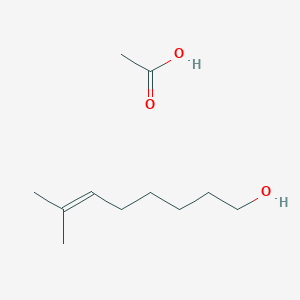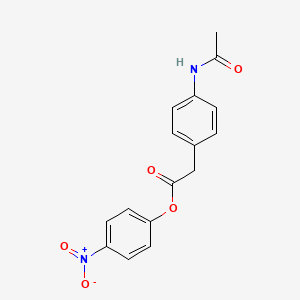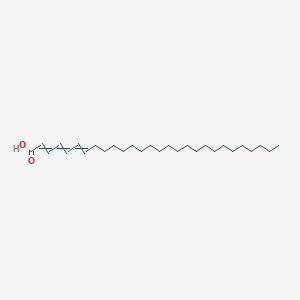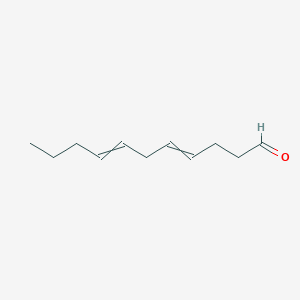
Pyrazine, 2-pentyl-3-phenoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-pentyl-3-phenoxy is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.3162 g/mol . This compound belongs to the class of pyrazines, which are nitrogen-containing heterocycles. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-pentyl-3-phenoxy typically involves the reaction of 2-pentylpyrazine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2-pentyl-3-phenoxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazines with different functional groups.
Aplicaciones Científicas De Investigación
Pyrazine, 2-pentyl-3-phenoxy has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyrazine, 2-pentyl-3-phenoxy involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyrazine: Another pyrazine derivative with different substituents.
2,5-Dimethylpyrazine: Known for its flavor and fragrance properties.
Phenylpyrazine: Similar structure but with a phenyl group directly attached to the pyrazine ring.
Uniqueness
Pyrazine, 2-pentyl-3-phenoxy is unique due to the presence of both a pentyl and a phenoxy group, which imparts distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
113685-85-1 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-pentyl-3-phenoxypyrazine |
InChI |
InChI=1S/C15H18N2O/c1-2-3-5-10-14-15(17-12-11-16-14)18-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3 |
Clave InChI |
CVVZUDIKWBFQQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC=CN=C1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)

methanone](/img/structure/B14291421.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)




![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
